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Compound of Interest
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Cat. No.: B1261490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 590 is a fluorescent label belonging to the class of rhodamine dyes, known for its strong

absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.[1][2]

[3] Its azide derivative, ATTO 590 azide, is a versatile tool for "click chemistry," a group of

reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] This makes

ATTO 590 azide an ideal candidate for labeling biomolecules such as proteins and nucleic

acids in a specific and efficient manner. This document provides detailed application notes and

protocols for the use of ATTO 590 azide in both copper-catalyzed (CuAAC) and strain-

promoted (SPAAC) azide-alkyne cycloaddition reactions.

Properties of ATTO 590 Azide
ATTO 590 azide exhibits excellent photophysical properties, making it suitable for a wide range

of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and

super-resolution imaging techniques like STED, PALM, and dSTORM.[1][2][3] The key

quantitative properties of ATTO 590 are summarized in the table below.
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Property Value Reference

Excitation Maximum (λabs) 593 nm [1]

Emission Maximum (λem) 622 nm [1]

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M⁻¹cm⁻¹ [1]

Fluorescence Quantum Yield

(ΦF)
80% [1]

Fluorescence Lifetime (τ) 3.7 ns [1]

Molecular Weight Varies by supplier

Solubility Soluble in DMSO [5]

Storage
Store at ≤ -20°C, protect from

light and moisture

Click Chemistry Reactions with ATTO 590 Azide
ATTO 590 azide can be conjugated to alkyne-modified biomolecules through two primary click

chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-

Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join terminal alkynes and

azides.[6] This reaction is characterized by its rapid kinetics and high yields.[7] However, the

requirement of a copper catalyst can be a limitation for in vivo applications due to its

cytotoxicity.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with

an azide.[3][4] The absence of a toxic catalyst makes SPAAC ideal for labeling biomolecules in

living cells and whole organisms.[6]
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Experimental Protocols
The following are detailed protocols for labeling proteins and DNA with ATTO 590 azide using

both CuAAC and SPAAC reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling of Alkyne-Modified
Proteins
This protocol describes the labeling of a protein containing a terminal alkyne group with ATTO
590 azide using a copper(I)-catalyzed reaction.

Materials:

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

ATTO 590 azide

Dimethyl sulfoxide (DMSO)

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

Sodium ascorbate

Purification column (e.g., Sephadex G-25)

Procedure:

Prepare Stock Solutions:

ATTO 590 azide: Dissolve in DMSO to a final concentration of 10 mM.

CuSO₄: Prepare a 20 mM stock solution in water.

THPTA: Prepare a 100 mM stock solution in water.
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Sodium ascorbate: Freshly prepare a 300 mM stock solution in water.

Reaction Setup:

In a microcentrifuge tube, combine the following in order:

50 µL of alkyne-modified protein solution (1-5 mg/mL in PBS)

100 µL of PBS buffer

4 µL of ATTO 590 azide stock solution (final concentration ~20 µM, can be optimized)

Vortex briefly to mix.

Prepare Catalyst Solution:

In a separate tube, mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄

solution. Vortex briefly.

Initiate the Reaction:

Add the 20 µL of the catalyst solution to the protein/azide mixture.

Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.

Vortex briefly to mix.

Incubation:

Incubate the reaction mixture for 30 minutes at room temperature, protected from light.

Longer incubation times may improve labeling efficiency.[8]

Purification:

Purify the labeled protein from unreacted dye and catalyst components using a desalting

column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[9]

Collect the fractions containing the labeled protein. The labeled protein will typically elute

first as a colored band.
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Alternatively, dialysis can be used for purification.[9]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) Labeling of Azide-Modified DNA
This protocol describes the labeling of an azide-modified DNA oligonucleotide with a

cyclooctyne-containing ATTO 590 derivative (e.g., ATTO 590-DBCO). While the prompt

specifies ATTO 590 azide, for SPAAC, the azide is typically on the biomolecule and the

strained alkyne on the dye.

Materials:

Azide-modified DNA oligonucleotide

ATTO 590-DBCO (or other strained alkyne derivative)

Nuclease-free water

Suitable reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Prepare Stock Solutions:

Azide-modified DNA: Dissolve in nuclease-free water to a convenient stock concentration

(e.g., 100 µM).

ATTO 590-DBCO: Dissolve in DMSO to a final concentration of 10 mM.

Reaction Setup:

In a microcentrifuge tube, combine the azide-modified DNA and ATTO 590-DBCO. A 2-4

fold molar excess of the ATTO 590-DBCO is typically recommended.

Add reaction buffer to achieve the desired final concentrations. The final DMSO

concentration should be kept below 20% to avoid precipitation of the DNA.

Incubation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/protein-labeling-and-modification/atto-dyes-and-tracy-dyes-for-fluorescent-protein-labeling
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/product/b1261490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle

mixing. Reaction times may need to be optimized depending on the specific reactants.

Purification:

Purify the labeled DNA from the excess unreacted dye. For oligonucleotides, this can be

achieved by ethanol precipitation.

Alternatively, size-exclusion chromatography or reverse-phase HPLC can be used for

purification.

Applications
ATTO 590 azide is a versatile reagent with applications in various fields of life sciences.

Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to

study their localization, trafficking, and interactions.

Super-Resolution Microscopy (STED, PALM, dSTORM): The high photostability and

brightness of ATTO 590 make it an excellent choice for advanced imaging techniques that

can resolve cellular structures beyond the diffraction limit of light.[1][2][3]

Flow Cytometry: Cells labeled with ATTO 590 can be identified and quantified based on their

fluorescence, enabling the analysis of specific cell populations.[3]

Fluorescence In Situ Hybridization (FISH): ATTO 590-labeled nucleic acid probes can be

used to detect specific DNA or RNA sequences within cells.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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